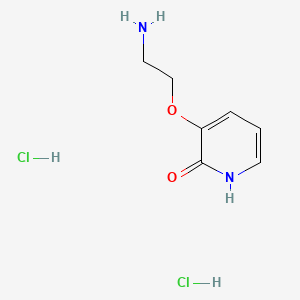
N-(4-(Dimethylcarbamoyl)phenyl)-N-(furan-2-ylmethyl)-2,4-dihydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylcarbamoyl group, a furan ring, and two hydroxyl groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) under acidic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(dimethylcarbamoyl)phenyl)-2-hydroxybenzamide: Lacks the furan ring, which may affect its binding affinity and biological activity.
N-(4-(dimethylcarbamoyl)phenyl)-N-(methyl)-2,4-dihydroxybenzamide: Contains a methyl group instead of the furan ring, potentially altering its chemical reactivity and applications.
Uniqueness
N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide is unique due to the presence of both the furan ring and the dimethylcarbamoyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C21H20N2O5 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
N-[4-(dimethylcarbamoyl)phenyl]-N-(furan-2-ylmethyl)-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C21H20N2O5/c1-22(2)20(26)14-5-7-15(8-6-14)23(13-17-4-3-11-28-17)21(27)18-10-9-16(24)12-19(18)25/h3-12,24-25H,13H2,1-2H3 |
Clave InChI |
LZCHVMYGVHFFSN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=C(C=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


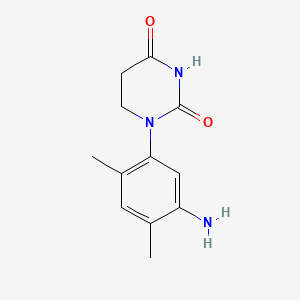
![2-(2,6-Dioxo-3-piperidyl)-5-[[1-methyl-2-(methylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13482917.png)
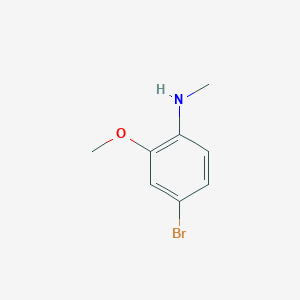


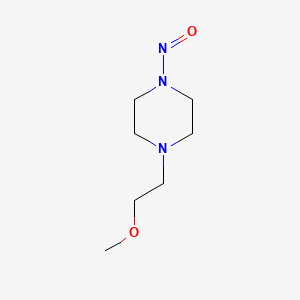
![2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride](/img/structure/B13482972.png)
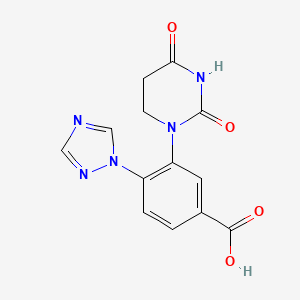
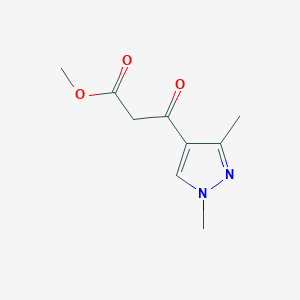

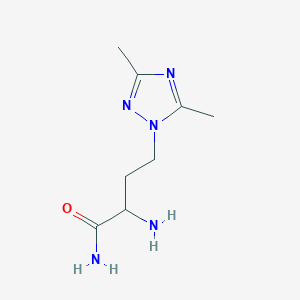
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483003.png)

